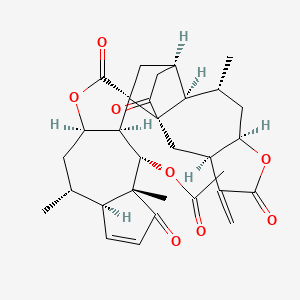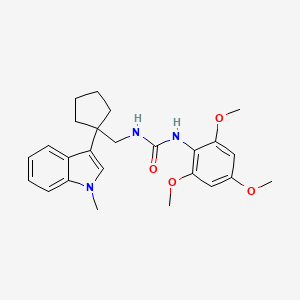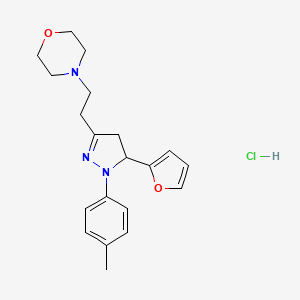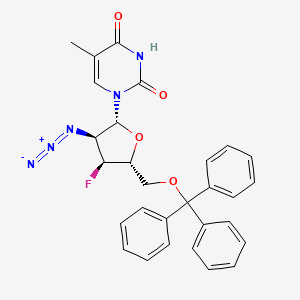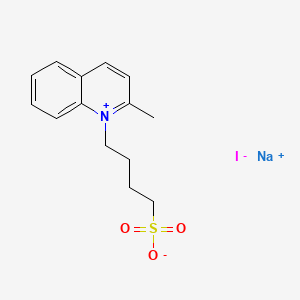
2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt is a quinolinium derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinium core substituted with a methyl group and a sulfobutyl group, along with iodide and sodium ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt typically involves the reaction of 2-methylquinoline with 1,4-butanesultone, followed by the addition of sodium iodide. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinolinium nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized quinolinium derivatives.
Reduction: Reduced quinolinium derivatives.
Substitution: Substituted quinolinium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the investigation of cellular processes and enzyme activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt involves its interaction with molecular targets such as enzymes and receptors. The quinolinium core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound can modulate the activity of various enzymes, leading to changes in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethylquinolin-1-ium iodide: Similar structure but with two methyl groups instead of a sulfobutyl group.
2-Methylquinolinium iodide: Lacks the sulfobutyl group, making it less hydrophilic.
Uniqueness
2-Methyl-1-(4-sulfobutyl)quinolinium iodide sodium salt is unique due to the presence of the sulfobutyl group, which enhances its solubility in water and its ability to interact with biological molecules. This makes it particularly useful in biological and medical applications compared to its analogs.
Eigenschaften
CAS-Nummer |
71205-43-1 |
|---|---|
Molekularformel |
C14H17INNaO3S |
Molekulargewicht |
429.25 g/mol |
IUPAC-Name |
sodium;4-(2-methylquinolin-1-ium-1-yl)butane-1-sulfonate;iodide |
InChI |
InChI=1S/C14H17NO3S.HI.Na/c1-12-8-9-13-6-2-3-7-14(13)15(12)10-4-5-11-19(16,17)18;;/h2-3,6-9H,4-5,10-11H2,1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
PCIHAOMIGSTCAC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)CCCCS(=O)(=O)[O-].[Na+].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


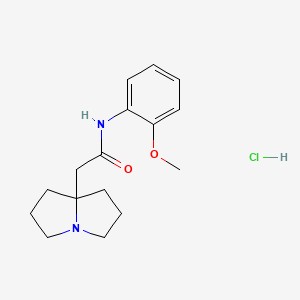

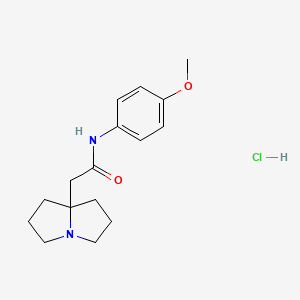
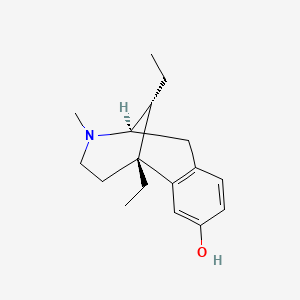
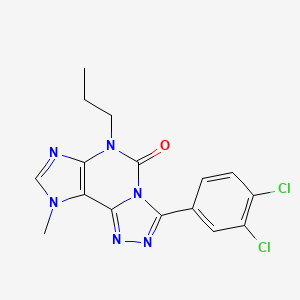

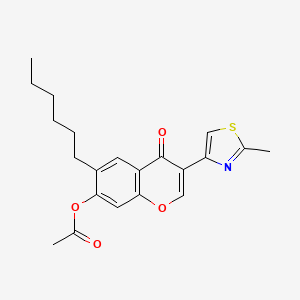
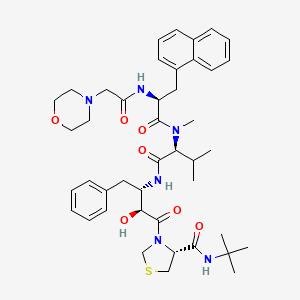
![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)

